

Spectroscopic Analysis of Dimethyldimethoxysilane: A Technical Guide

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Compound of Interest

Compound Name: Dimethylmethoxysilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for dimethyldimethoxysilane (CAS No. 1112-39-6). The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed spectral data, experimental methodologies, and a visual representation of the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for dimethyldimethoxysilane.

^1H NMR Spectral Data

Table 1: ^1H NMR Chemical Shifts for Dimethyldimethoxysilane

Protons	Chemical Shift (δ) in ppm
Si-CH ₃	~0.13
O-CH ₃	~3.51

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for Dimethyldimethoxysilane

Carbon Atom	Chemical Shift (δ) in ppm
CH ₃ -Si	Not explicitly found in search results
CH ₃ -O	Not explicitly found in search results

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for dimethyldimethoxysilane.

Table 3: Characteristic FTIR Absorption Bands for Dimethyldimethoxysilane

Functional Group	Wavenumber (cm ⁻¹)	Vibrational Mode
Si-O-C	1110-1000 (strong)	Asymmetric stretching
Si-CH ₃	1260-1275 (sharp)	Symmetric bending
C-H (in O-CH ₃)	2840-2850	Stretching
C-H (in Si-CH ₃)	2900-2970	Stretching
Si-O	800-850	Stretching

Experimental Protocols

While specific experimental parameters for the cited data were not available, the following provides a generalized, detailed methodology for obtaining high-quality NMR and FTIR spectra for liquid organosilane compounds like dimethyldimethoxysilane.

NMR Spectroscopy Protocol

- Sample Preparation:
 - A solution of dimethyldimethoxysilane is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
 - The solution is then transferred to a standard 5 mm NMR tube.
- Instrument Parameters:
 - A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.
 - For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
 - Phase and baseline corrections are applied to the spectrum.
 - The chemical shifts are referenced to the TMS signal.

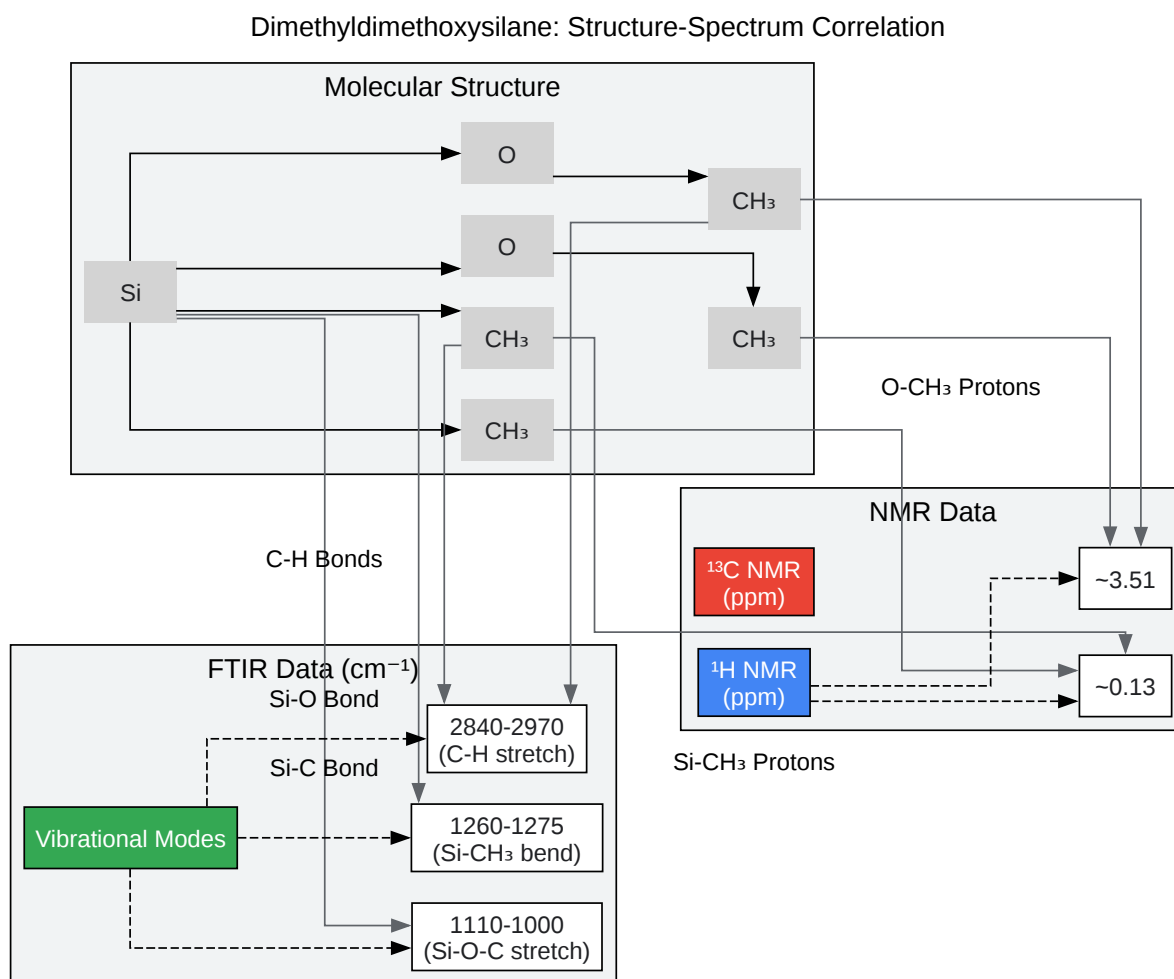
FTIR Spectroscopy Protocol

- Sample Preparation:
 - For a liquid sample like dimethyldimethoxysilane, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- The plates are then pressed together to form a thin liquid film.
- Instrument Parameters:
 - An FTIR spectrometer is used to record the spectrum.
 - A background spectrum of the clean, empty salt plates is first recorded.
 - The sample is then placed in the spectrometer, and the sample spectrum is recorded.
 - The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
 - The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the molecular structure of dimethyldimethoxysilane and its characteristic spectroscopic signals.



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Caption: Correlation of Dimethyldimethoxysilane structure with its NMR and FTIR signals.

This guide serves as a foundational reference for the spectral properties of dimethyldimethoxysilane. The provided data and protocols are intended to aid in the identification, characterization, and quality control of this compound in various research and development applications.

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